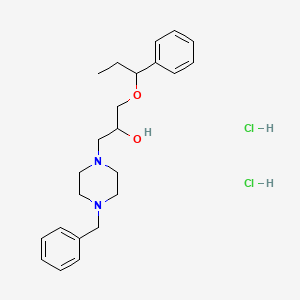

1-(4-Benzylpiperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2.2ClH/c1-2-23(21-11-7-4-8-12-21)27-19-22(26)18-25-15-13-24(14-16-25)17-20-9-5-3-6-10-20;;/h3-12,22-23,26H,2,13-19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSGFDUEGUILEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its applications and effects.

The compound has the following chemical characteristics:

- Molecular Formula : C23H34Cl2N2O2

- Molecular Weight : 441.4343 g/mol

- CAS Number : 1323589-69-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may function as a selective serotonin reuptake inhibitor (SSRI) and has potential implications in treating mood disorders.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antidepressant Effects : Studies have shown that compounds with similar structures can enhance serotonin levels in the brain, potentially alleviating symptoms of depression.

- Anxiolytic Properties : It may reduce anxiety symptoms through modulation of the GABAergic system.

- Neuroprotective Effects : Preliminary research suggests that it could protect neuronal cells from oxidative stress.

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Antidepressant | SSRI | |

| Anxiolytic | GABA Modulation | |

| Neuroprotective | Antioxidant Activity |

Case Study 1: Antidepressant Efficacy

A study conducted on animal models indicated that 1-(4-Benzylpiperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride significantly reduced depressive-like behaviors when administered over a period of two weeks. The results were comparable to established SSRIs, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety, the compound was tested in rodent models subjected to stress-inducing environments. The findings revealed a marked decrease in anxiety-related behaviors, supporting its role as an anxiolytic agent.

Case Study 3: Neuroprotection

Research examining neuroprotective effects showed that the compound could mitigate neuronal damage caused by oxidative stress in vitro. This opens avenues for further exploration in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Pharmacological Implications of Substituent Variations

Lipophilicity and Membrane Permeability: The target compound’s 1-phenylpropoxy group likely enhances lipophilicity compared to the methoxy-substituted derivatives (e.g., ), favoring passive diffusion across biological membranes. The benzhydryl and bromophenoxy groups in significantly increase hydrophobicity, which may limit aqueous solubility but improve CNS penetration.

Receptor Binding Affinity :

- Electron-withdrawing groups (e.g., chlorine in ) may reduce electron density on the aromatic ring, altering interactions with receptors compared to electron-donating groups (e.g., methoxy in ).

- Steric hindrance from dual methoxy groups () could reduce binding efficiency to flat receptor binding pockets.

Halogenated derivatives () may exhibit slower metabolic degradation due to stronger carbon-halogen bonds.

Supplier and Commercial Availability

Q & A

Q. How should researchers validate analytical methods for detecting trace impurities?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Limit of detection (LOD) : Signal-to-noise ≥3 via spiked impurity samples (e.g., ’s triazolo-pyridinone impurities).

- Robustness : Test column temperatures/flow rates (HPLC) or ionization sources (MS).

- Cross-lab validation : Collaborative trials using reference standards ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.